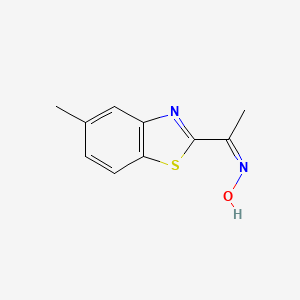

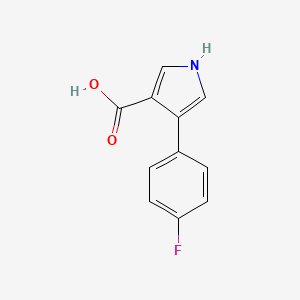

4-(4-フルオロフェニル)-1H-ピロール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .

Synthesis Analysis

A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds like 4-Fluorophenylboronic acid has been determined . The structure of these compounds can be characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid is insoluble in water . It has a melting point of 262-265 °C .科学的研究の応用

カップリング反応と新規ターフェニル

研究者は、4-フルオロフェニルボロン酸(4-フルオロフェニル酢酸の誘導体)をカップリング反応に用いています。それは、アレーンジアゾニウムテトラフルオロホウ酸塩、ヨードニウム塩、およびヨウ化物と反応します。さらに、マイクロ波とトリトンB触媒と組み合わせると、鈴木カップリング反応にも参加します。 さらに、この化合物は、創薬と材料科学において潜在的な用途を持つ新規な生物活性ターフェニルの合成に用いられています .

フッ素化ピラゾールの合成

関連する化合物、5-(4-フルオロフェニル)-3-(ナフタレン-1-イル)-1-フェニル-1H-ピラゾールは、2段階反応で合成されました。最初の段階は、マイクロ波照射下でワンポット3成分反応によるピラゾリンの形成を含みます。 このピラゾール誘導体は、医薬品研究および材料化学において用途が見いだされる可能性があります .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-fluorophenylboronic acid, have been used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These reactions could potentially lead to changes in the target receptors, affecting their function.

Biochemical Pathways

Indole derivatives, which share structural similarities, have been shown to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as 4-(4-fluorophenyl)benzoic acid, have been shown to bind to bcl-2, a protein that regulates cell death (apoptosis), suggesting potential anti-cancer properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVPFZMWENLWSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191668-31-2 |

Source

|

| Record name | 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B575711.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)

![2-[(E)-3-Chloro-1-propenyl]benzothiazole](/img/structure/B575721.png)